molecular formula C10H10N2O2 B092467 Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- CAS No. 17745-07-2

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

Cat. No.: B092467
CAS No.: 17745-07-2
M. Wt: 190.2 g/mol
InChI Key: CPGQJEFOEJTDBQ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQJEFOEJTDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170313
Record name Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-07-2
Record name 2-Methylimidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17745-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- features a bicyclic structure comprising an imidazole ring fused to a pyridine moiety. The addition of an acetic acid functional group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

Various synthetic routes have been developed for the preparation of Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-. Common methods include:

  • Condensation Reactions : These involve the reaction of appropriate precursors under acidic or basic conditions.
  • Multistep Syntheses : These often utilize protected intermediates to achieve the desired compound with high purity.

Biological Activities

Imidazo(1,2-a)pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, one study reported that a derivative exhibited a wider zone of inhibition than standard antibiotics like streptomycin .
  • Anticancer Properties : Research indicates that Imidazo(1,2-a)pyridine derivatives can inhibit cancer cell proliferation. Notably, certain compounds demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines .
  • Anti-inflammatory Effects : These compounds have been investigated for their potential to modulate inflammatory pathways, contributing to their therapeutic profiles in conditions like arthritis .

Table: Summary of Biological Activities

Activity TypeExample FindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values in the range of 45–74 nM for cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Structure-Activity Relationship (SAR)

The biological activity of Imidazo(1,2-a)pyridine derivatives is influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence and position of substituents on the imidazole or pyridine rings can significantly enhance or reduce activity. For example, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy .
  • Binding Affinity : Molecular docking studies suggest that specific structural features enhance binding affinity to biological targets such as enzymes involved in cancer progression .

Case Studies

  • Antibacterial Activity Study :
    • A series of novel derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. One compound (9a) exhibited superior activity against Bacillus subtilis, outperforming standard antibiotics like streptomycin .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells significantly. Compounds showed selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .

Scientific Research Applications

Pharmacological Applications

Imidazo(1,2-a)pyridine derivatives have shown promise in various therapeutic areas:

2.1. Neurological Disorders

The compound exhibits significant activity as a cholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. In studies, derivatives showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds demonstrating IC50 values as low as 65 µM .

2.2. Anxiolytic and Hypnotic Effects

Imidazo(1,2-a)pyridine derivatives are known for their anxiolytic and hypnotic properties. Zolpidem, a well-known derivative of this class, is used clinically for short-term treatment of insomnia. It acts on the GABA-A receptor to produce sedative effects .

2.3. Antimicrobial Activity

Research has indicated that imidazo(1,2-a)pyridine compounds possess antibacterial and antiviral properties. This broad-spectrum activity makes them candidates for developing new antimicrobial agents .

3.1. Alzheimer’s Disease Research

A study synthesized fifteen new imidazo(1,2-a)pyridine derivatives and evaluated their anti-cholinesterase activities using Ellman’s colorimetric test. The results highlighted several compounds with enhanced inhibitory effects on AChE and BChE compared to standard drugs like tacrine .

3.2. Clinical Applications of Zolpidem

Zolpidem has been extensively studied for its effectiveness in treating insomnia. Clinical trials have demonstrated its efficacy in improving sleep onset and duration without significant residual effects the following day .

4.1. Inhibitory Activities of Imidazo(1,2-a)pyridine Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)Notes
2h79-Strong AChE inhibitor
2j-65Strong BChE inhibitor

4.2. Summary of Therapeutic Uses

ApplicationCompound ExampleMechanism of Action
InsomniaZolpidemGABA-A receptor agonist
Alzheimer's DiseaseVarious DerivativesCholinesterase inhibition
AntimicrobialImidazo DerivativesBroad-spectrum antibacterial activity

Preparation Methods

Hydrolysis of Ethyl Ester Precursors

The most documented method involves alkaline hydrolysis of ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate. In a representative procedure, 20.4 g of the ester is dissolved in 50 mL ethanol and treated with 100 mL of 2 M sodium hydroxide at 40–50°C for 1.5–2 hours. Post-reaction, the mixture is extracted with dichloromethane, and the aqueous layer is acidified to pH 2–3 using hydrochloric acid, precipitating the target compound. This method achieves a 93.5% yield after recrystallization from ethanol.

Critical Parameters:

  • Temperature: Maintaining 40–50°C prevents side reactions while ensuring complete saponification.

  • Base Concentration: Excess NaOH (2 M) drives ester cleavage to completion.

  • Workup: Acidification to pH 2–3 ensures maximal precipitation of the free acid.

Multicomponent Condensation Reactions

Alternative routes employ one-pot reactions to assemble the imidazo[1,2-a]pyridine core and acetic acid side chain simultaneously. While specific protocols for the 2-methyl derivative are sparingly documented, analogous syntheses use:

  • 2-Aminopyridine Derivatives: Reacted with methylglyoxal and Meldrum’s acid under basic conditions.

  • Cyanoacetate Intermediates: Condensed with aldehydes and ammonium acetate in ethanol, followed by acid hydrolysis.

For example, a mixture of 2-amino-4-methylpyridine, diethyl acetylenedicarboxylate, and paraformaldehyde in acetic acid refluxed for 12 hours yields the ester precursor, which is subsequently hydrolyzed.

Reaction Conditions and Optimization

Solvent Systems

  • Hydrolysis: Ethanol-water mixtures (1:2 v/v) balance solubility and reactivity, minimizing byproduct formation.

  • Condensation: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in multicomponent syntheses.

Catalytic and Stoichiometric Considerations

  • Base Catalysis: Sodium hydroxide (2 M) is optimal for ester hydrolysis, avoiding side reactions like decarboxylation.

  • Acid Additives: Sulfuric acid (1–2 drops) in ethanol accelerates hydrazide formation in intermediate steps.

Industrial-Scale Production Methods

Continuous Flow Reactors

Patent literature describes scalable processes using continuous flow systems to synthesize imidazo[1,2-a]pyridine intermediates. Key advantages include:

  • Reduced Reaction Times: 2–4 hours vs. 12–24 hours in batch reactors.

  • Improved Yield Consistency: >90% purity via in-line HPLC monitoring.

Waste Minimization Strategies

  • Solvent Recovery: Distillation reclaims >85% ethanol from hydrolysis reactions.

  • Byproduct Utilization: Unreacted 2-aminopyridine derivatives are recycled into subsequent batches.

ParameterOptimal ValueEffect on Yield
NaOH Concentration2 MMaximizes saponification
Temperature40–50°CPrevents decarboxylation
Reaction Time1.5–2 hEnsures completion

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Ester Hydrolysis93.599.2High
Multicomponent65–7585–90Moderate

Q & A

Q. What are the standard synthetic methods for preparing 2-methylimidazo[1,2-a]pyridine-3-acetic acid derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions or intramolecular cyclizations . Key approaches include:

  • One-pot reactions : Combining 2-aminopyridine derivatives with ketones or aldehydes in aqueous or solvent-free conditions. For example, a three-component reaction using aryl aldehydes, nitriles, and Meldrum’s acid in water yields carboxylated derivatives .
  • Catalytic Lewis acids : Optimized Friedel-Crafts acylation with catalytic AlCl₃ or FeCl₃ achieves high yields (85–95%) under mild conditions, avoiding stoichiometric reagents .
  • Ultrasound-assisted synthesis : Sonication in PEG-400 reduces reaction time (e.g., 30–60 minutes) and improves purity by minimizing side products .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantageReference
One-pot aqueousRT, H₂O, 12 h70–85Eco-friendly, scalable
Lewis acid catalysisAlCl₃ (10 mol%), 80°C, 6 h85–95High purity, low catalyst
Ultrasound-assistedPEG-400, 60% amplitude80–90Rapid, minimal by-products

Q. What spectroscopic techniques are used to characterize imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, the acetamide proton in 2-methyl derivatives appears as a singlet near δ 2.1–2.3 ppm .
  • X-ray crystallography : Resolves structural ambiguities, such as coplanarity of fused rings (dihedral angle <1°) and disorder in heterocyclic systems .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for carboxylic acids or amides) .

Q. What are the common chemical reactions undergone by 2-methyl-substituted imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Oxidation : Using KMnO₄ or CrO₃ converts methyl groups to carboxylic acids, critical for bioactivity modulation .
  • Nucleophilic substitution : Halogenated derivatives react with amines or thiols under basic conditions (e.g., NaH in DMF) .
  • Reduction : H₂/Pd-C reduces nitro or carbonyl groups, enabling access to amine intermediates for drug discovery .

Advanced Research Questions

Q. How can computational methods like DFT improve the synthesis and design of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Reaction pathway prediction : DFT calculations identify transition states and intermediates, optimizing catalyst selection (e.g., iodine vs. persulfate in multi-component reactions) .
  • Electronic structure analysis : HOMO-LUMO gaps predict regioselectivity in electrophilic substitutions, guiding functionalization at C-3 or C-8 positions .
  • Solvent effects : COSMO-RS models simulate solvent interactions to enhance reaction efficiency (e.g., PEG-400’s role in ultrasound-assisted synthesis) .

Q. What strategies address contradictory biological activity data in imidazo[1,2-a]pyridine-based compounds?

Methodological Answer:

  • Systematic SAR studies : Compare substituent effects across derivatives (e.g., methyl vs. trifluoromethyl groups) to isolate bioactivity drivers .
  • In vitro vs. in vivo validation : Use cell-based assays (e.g., antimicrobial MIC tests) followed by murine models to resolve discrepancies in efficacy .
  • Target engagement assays : Fluorescence polarization or SPR confirms binding affinity to proposed targets (e.g., kinase or protease inhibition) .

Q. How to optimize reaction conditions for scalable and eco-friendly synthesis of these compounds?

Methodological Answer:

  • Catalyst recycling : Recover Lewis acids (e.g., FeCl₃) via aqueous extraction, reducing waste .
  • Continuous flow reactors : Automate multi-step syntheses to enhance reproducibility and throughput (e.g., 24-hour operation with >90% yield) .
  • Green solvents : Replace DMF or THF with cyclopentyl methyl ether (CPME) or ethanol, improving E-factors .

Q. Table 2: Eco-Friendly Optimization Strategies

ParameterTraditional ApproachOptimized ApproachOutcome
Catalyst loadingStoichiometric AlCl₃10 mol% FeCl₃85% yield, lower waste
SolventDMFH₂O or PEG-400Reduced toxicity
Reaction time24 h (reflux)30 min (ultrasound)Energy savings

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